REACTION_CXSMILES
|
[I:1]Cl.[Cl:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([CH3:15])=[N:9]2>CO>[Cl:3][C:4]1[CH:13]=[C:12]([I:1])[C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8]([CH3:15])=[N:9]2
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=CC(=NC2=C(C=C1)O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for another 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched with sat'd Na2SO3 (aq)
|
Type
|
FILTRATION
|
Details
|
The solid precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=CC(=NC2=C(C(=C1)I)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |